molecular formula C8H8F2O2 B8603767 1-(Difluoromethoxy)-3-methoxy benzene

1-(Difluoromethoxy)-3-methoxy benzene

Cat. No. B8603767
M. Wt: 174.14 g/mol
InChI Key: ACBDTTZRCYKEOH-UHFFFAOYSA-N
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Patent
US08030499B2

Procedure details

2.67 g of methyl iodide was stirred on ice in a suspension of 2.00 g of 3-difluoromethoxy phenol and 2.60 g of K2CO3 in DMF (10 ml) at room temperature for two hours. Water was added to the solution and the resulting mixture was extracted with Et2O; the organic layer was washed with saturated brine and then dried over MgSO4; the drying agent was separated by filtration, and the solvent was evaporated under reduced pressure obtained 46.0 g of the title compound (crude form).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[F:3][CH:4]([F:13])[O:5][C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1.[C:14]([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[F:3][CH:4]([F:13])[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:14])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
CI
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)O)F
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with Et2O
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the drying agent was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC(=CC=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 2114.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.